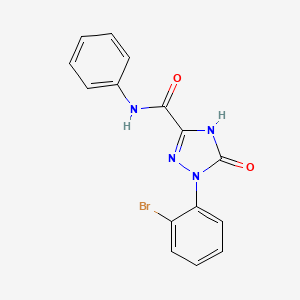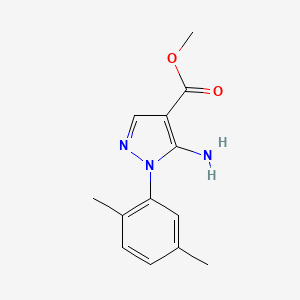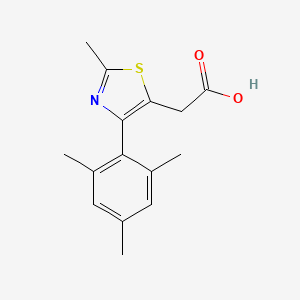
N4-Benzyl-2-bromo-6-(trifluoromethyl)pyridine-3,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-ベンジル-2-ブロモ-6-(トリフルオロメチル)ピリジン-3,4-ジアミン: は、ピリジン誘導体のクラスに属する化学化合物です。この化合物は、ピリジン環にベンジル基、臭素原子、トリフルオロメチル基が結合していることを特徴としています。
準備方法
合成経路と反応条件: N4-ベンジル-2-ブロモ-6-(トリフルオロメチル)ピリジン-3,4-ジアミンの合成は、一般的に多段階有機反応を伴います。一般的な方法の1つは、ピリジン誘導体の臭素化に続き、ベンジル基とトリフルオロメチル基を導入することです。反応条件は、通常、目的の生成物を高い収率と純度で得るために、特定の触媒と溶媒の使用を必要とします。
工業的製造方法: この化合物の工業的製造には、コスト効率とスケーラビリティを確保するために、最適化された反応条件を使用した大規模合成が含まれる場合があります。このプロセスには、純粋な形態で化合物を得るための精製および結晶化などの手順が含まれる場合があります。
化学反応の分析
反応の種類: N4-ベンジル-2-ブロモ-6-(トリフルオロメチル)ピリジン-3,4-ジアミンは、以下を含むさまざまな種類の化学反応を受けます。
置換反応: 臭素原子は、求核置換反応を使用して他の官能基で置換できます。
酸化および還元反応: この化合物は、特定の条件下で酸化または還元されて、異なる誘導体を形成することができます。
カップリング反応: それは、炭素-炭素結合を形成するための鈴木-宮浦カップリングなどのカップリング反応に参加することができます。
一般的な試薬と条件:
求核置換: 極性溶媒中の水酸化ナトリウムまたは炭酸カリウムなどの試薬。
酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤。
カップリング反応: パラジウム触媒とボロン酸が一般的に使用されます。
形成される主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、求核置換はさまざまな置換ピリジン誘導体を生成することができ、カップリング反応は炭素鎖を拡張した複雑な有機分子を生成することができます。
科学研究への応用
N4-ベンジル-2-ブロモ-6-(トリフルオロメチル)ピリジン-3,4-ジアミンは、以下を含むいくつかの科学研究への応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 潜在的な生物学的活性と生体分子との相互作用について調査されています。
医学: 潜在的な治療特性と創薬におけるリード化合物として調査されています。
産業: 新しい材料と化学プロセスの開発に使用されています。
科学的研究の応用
N4-Benzyl-2-bromo-6-(trifluoromethyl)pyridine-3,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
N4-ベンジル-2-ブロモ-6-(トリフルオロメチル)ピリジン-3,4-ジアミンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定のアプリケーションと使用のコンテキストによって異なります。
類似の化合物との比較
類似の化合物:
- 2,3,5,6-テトラフルオロ-4-(トリフルオロメチル)ベンジルブロミド
- 4-ブロモベンゾトリフルオライド
比較: N4-ベンジル-2-ブロモ-6-(トリフルオロメチル)ピリジン-3,4-ジアミンは、ピリジン環にベンジル基とトリフルオロメチル基の両方が存在することによりユニークです。この官能基の組み合わせは、明確な化学的特性を付与し、類似の化合物が適していない特定の用途に役立ちます。
類似化合物との比較
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
- 4-Bromobenzotrifluoride
Comparison: N4-Benzyl-2-bromo-6-(trifluoromethyl)pyridine-3,4-diamine is unique due to the presence of both a benzyl group and a trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications that similar compounds may not be suitable for.
特性
分子式 |
C13H11BrF3N3 |
|---|---|
分子量 |
346.15 g/mol |
IUPAC名 |
4-N-benzyl-2-bromo-6-(trifluoromethyl)pyridine-3,4-diamine |
InChI |
InChI=1S/C13H11BrF3N3/c14-12-11(18)9(6-10(20-12)13(15,16)17)19-7-8-4-2-1-3-5-8/h1-6H,7,18H2,(H,19,20) |
InChIキー |
PAFAOZVJMFYTKM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC2=CC(=NC(=C2N)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine](/img/structure/B11806529.png)










